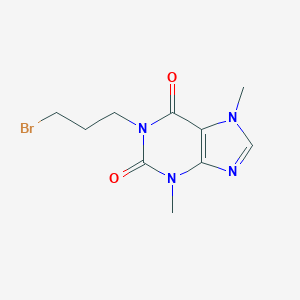

1-(3-Bromopropyl)theobromine

Description

The Xanthine (B1682287) Alkaloid Family and Theobromine (B1682246): Structural Framework for Medicinal Chemistry

The xanthine alkaloids, a group of purine (B94841) bases, include prominent members such as caffeine (B1668208), theophylline (B1681296), and theobromine. wikipedia.org Theobromine (3,7-dimethylxanthine), the principal alkaloid in the cacao bean (Theobroma cacao), is distinguished by its 3,7-dimethylated xanthine core. nih.govnih.gov This structural framework is not only responsible for the physiological effects associated with cocoa consumption but also serves as a versatile scaffold for medicinal chemists. researchgate.netfrontiersin.org The presence of a reactive hydrogen atom at the N1 position of the purine ring system allows for targeted chemical modifications. nih.gov This specific site offers a prime opportunity for the introduction of various functional groups to modulate the molecule's physicochemical properties and biological activity. By strategically altering the substituent at this N1 position, researchers can fine-tune the compound's interaction with various biological targets, making theobromine an attractive starting point for the rational design of new therapeutic agents. nih.gov

Strategic Role of Haloalkylated Theobromine Analogs as Key Synthetic Precursors

Haloalkylated theobromine analogs, such as 1-(3-Bromopropyl)theobromine, are instrumental as synthetic intermediates. biosynth.com These compounds are created by attaching an alkyl chain containing a halogen atom (like bromine) to the theobromine structure, typically at the N1 position. nih.govamericanchemicalsuppliers.com This transformation of theobromine into a haloalkylated version is a key strategic step in organic synthesis. biosynth.com

The significance of these analogs lies in the chemical reactivity of the carbon-halogen bond. The bromine atom in this compound acts as an effective leaving group, which readily allows for nucleophilic substitution reactions. imp.kiev.ua This reactivity is the cornerstone of their utility, enabling chemists to easily introduce a wide variety of new chemical groups, such as amines and other heterocyclic structures, onto the theobromine backbone. nih.gov This process is fundamental to creating a diverse library of theobromine derivatives, each with potentially unique biological activities. The ability to perform these modifications efficiently makes haloalkylated theobromine analogs like this compound invaluable tools in the synthesis of novel compounds for biomedical research. nih.govbiosynth.com

Scope and Significance of Research Applications for this compound Derivatives

The derivatives synthesized from this compound are at the forefront of various biomedical research areas, owing to their diverse pharmacological activities. The versatility of this precursor allows for the creation of novel compounds with potential therapeutic applications.

One of the most explored areas is the development of adenosine (B11128) receptor antagonists . Theobromine itself is known to be an antagonist of adenosine receptors. frontiersin.orgnih.govwikipedia.org By chemically modifying theobromine via this compound, researchers have synthesized derivatives with enhanced potency and selectivity for different adenosine receptor subtypes (A1, A2A, A2B, and A3). frontiersin.orgnih.gov These receptors are implicated in a range of physiological processes, and their modulation is a key strategy in treating cardiovascular diseases and neurodegenerative disorders. nih.govnih.gov

In the field of oncology , derivatives of theobromine have demonstrated significant potential. Studies have shown that certain theobromine-based compounds exhibit anticancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis. nih.govresearchgate.netiomcworld.com For example, a novel semisynthetic derivative of theobromine was found to inhibit the EGFR protein with high efficacy and showed cytotoxic activities against lung and colon cancer cell lines. nih.gov Another study highlighted the ability of theobromine to inhibit DNA synthesis in liver, gastric, and colon cancer cells. google.com

Furthermore, research has extended into the development of acetylcholinesterase (AChE) inhibitors from theobromine derivatives. nih.gov AChE inhibitors are a class of drugs used to treat the symptoms of Alzheimer's disease and other neurological conditions. nih.gov A series of theobromine derivatives were synthesized and showed potent and selective inhibition of AChE, with some compounds exhibiting activity in the low nanomolar range. nih.gov

The broad scope of these research applications underscores the significance of this compound as a key building block in modern medicinal chemistry.

Data on Investigated Theobromine Derivatives

| Derivative Class | Target | Notable Findings |

| Adenosine Receptor Antagonists | A1, A2A, A2B, A3 adenosine receptors | Theobromine and its derivatives act as antagonists, with potential applications in cardiovascular and neurodegenerative diseases. frontiersin.orgnih.govnih.gov |

| Anticancer Agents | EGFR protein, various cancer cell lines | A theobromine derivative showed an IC50 value of 22.89 nM against the EGFR protein and cytotoxic activity against A549 and HCT-116 cancer cell lines. nih.gov Theobromine has also been shown to inhibit DNA synthesis in cancer cells. google.com |

| Acetylcholinesterase (AChE) Inhibitors | Acetylcholinesterase | Novel theobromine derivatives demonstrated potent and selective AChE inhibition, with IC50 values in the low nanomolar range. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromopropyl)-3,7-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN4O2/c1-13-6-12-8-7(13)9(16)15(5-3-4-11)10(17)14(8)2/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCEJJEYAPRULFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396301 | |

| Record name | AC1MWQEH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6493-10-3 | |

| Record name | AC1MWQEH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations Involving 1 3 Bromopropyl Theobromine

Preparation of 1-(3-Bromopropyl)theobromine

The synthesis of this compound can be approached through different routes, primarily involving the modification of a precursor alcohol or direct alkylation of the theobromine (B1682246) scaffold.

Precursor Chemistry: Synthesis from 1-(3-Hydroxypropyl)theobromine

1-(3-Hydroxypropyl)theobromine is a known intermediate that can be used to synthesize this compound. americanchemicalsuppliers.com This synthetic route involves the conversion of the terminal hydroxyl group of the propyl chain into a bromine atom. While the direct conversion is a standard organic transformation, specific optimized conditions for this particular substrate involve the use of a suitable brominating agent to replace the hydroxyl group. This precursor itself is an impurity of Pentoxifylline and is noted for its potential to improve red blood cell deformability. americanchemicalsuppliers.com

Optimized Bromination Reactions on Theobromine Scaffold

A more direct and commonly employed method for preparing this compound involves the direct N-alkylation of the theobromine ring. nih.gov An optimized procedure for this transformation has been reported, providing a reliable pathway to the desired product. nih.gov

In a typical reaction, theobromine is treated with an excess of 1,3-dibromopropane (B121459) in the presence of a base, such as anhydrous potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF). nih.gov The reaction is generally stirred at a moderate temperature of 50°C for a few hours to ensure the selective alkylation at the N1 position. nih.gov This method takes advantage of the differential reactivity of the nitrogens on the purine (B94841) ring, allowing for the introduction of the 3-bromopropyl group. Further optimization of this process can be achieved through microwave-assisted synthesis, which has been shown to reduce reaction times and improve yields for analogous N-alkylation reactions on xanthine (B1682287) scaffolds. nih.govresearchgate.net

Table 1: Optimized Synthesis of this compound

| Reactants | Reagents | Solvent | Conditions | Product |

| Theobromine, 1,3-Dibromopropane | Anhydrous K₂CO₃ | DMF | 50°C, 2.5 h | This compound |

Data derived from a general method for synthesizing N-substituted methylxanthines. nih.gov

Process Efficiency and Yield Considerations in Laboratory Synthesis

The efficiency of the laboratory synthesis of this compound and related intermediates is a crucial factor. The direct alkylation of theobromine with dibromoalkanes has been reported to produce the desired N1-substituted intermediates in moderate yields, typically ranging from 32% to 61%. nih.gov

Advanced Derivatization Strategies Utilizing the 3-Bromopropyl Moiety

The 3-bromopropyl group on the theobromine scaffold is an excellent electrophilic handle for further chemical modifications, primarily through nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, leading to the creation of extensive libraries of new compounds.

Nucleophilic Substitution with Diverse Amines and Heterocycles

The bromine atom in this compound is a good leaving group, making the adjacent carbon atom susceptible to attack by various nucleophiles. This property has been extensively used to synthesize a series of novel theobromine derivatives by reacting it with a diverse set of amines and heterocycles. nih.gov

Researchers have successfully reacted this compound with several secondary amines, including pyrrolidine (B122466), piperidine (B6355638), and diethylamine, as well as with N-benzylpiperidines and various primary amines. nih.gov These nucleophilic substitution reactions are typically carried out in a polar solvent like DMF. The efficiency of these reactions is often enhanced by using microwave irradiation, which significantly shortens the reaction time to under 20 minutes. nih.gov For reactions with primary amines, conventional heating at 60°C for a few hours has also proven effective, yielding the desired products in good to excellent yields. nih.gov The yields for these substitution reactions vary depending on the nucleophile, with secondary amines generally providing yields between 56% and 86%, while primary amines result in yields of 40% to 49%. nih.gov

Formation of N1-Substituted Theobromine Derivatives for Biological Screening

The primary motivation for synthesizing a diverse library of N1-substituted theobromine derivatives is the exploration of their biological activities. nih.govresearchgate.net By attaching different amine and heterocyclic moieties to the theobromine core via the 3-bromopropyl linker, chemists can systematically investigate structure-activity relationships (SAR).

A significant application of this strategy has been in the development of potential treatments for neurodegenerative diseases like Alzheimer's disease. nih.gov A series of novel N1-substituted theobromine derivatives were synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's. nih.gov The results of this biological screening were promising, with several of the new compounds exhibiting potent inhibition of both electric eel AChE (EeAChE) and the human form of the enzyme (hAChE), with IC₅₀ values in the low nanomolar range. nih.gov In particular, derivatives featuring an alkylamino linker attached to a piperidine or pyrrolidine ring were found to be the most active compounds in the series. nih.gov This demonstrates the power of using this compound as a scaffold to generate novel compounds with significant and targeted biological effects.

Table 2: Examples of N1-Substituted Theobromine Derivatives from this compound and their Biological Target

| Derivative Class | Reactant | Biological Target |

| Secondary Amine Adducts | Piperidine, Pyrrolidine | Acetylcholinesterase (AChE) |

| Primary Amine Adducts | Various primary amines | Acetylcholinesterase (AChE) |

| N-Benzylpiperidine Adducts | N-Benzylpiperidine | Acetylcholinesterase (AChE) |

This table summarizes the classes of derivatives synthesized for biological screening. nih.gov

Microwave-Assisted Synthesis Protocols for Accelerated Derivative Preparation

The use of microwave-assisted synthesis has become a cornerstone in medicinal chemistry for rapidly generating libraries of new compounds. This technique significantly accelerates reaction times, often improving yields and reducing side reactions compared to conventional heating methods. In the context of this compound, microwave irradiation is particularly effective for the second step of a two-step synthetic strategy, where the bromopropyl intermediate is reacted with various nucleophiles to produce a diverse array of derivatives. nih.gov

The typical synthesis begins with the N-alkylation of theobromine using 1,3-dibromopropane in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF). This reaction yields the key intermediate, this compound. nih.gov Following the formation of this intermediate, the subsequent derivatization is well-suited for microwave-assisted protocols.

The reaction involves the substitution of the bromine atom on the propyl chain with a variety of secondary or primary amines. This step, when conducted in a microwave reactor, can be completed in exceptionally short timeframes, often in less than 10 minutes. nih.gov This rapid conversion is a substantial improvement over conventional heating methods which can take several hours. nih.gov The efficiency of these microwave-assisted reactions is particularly high when using secondary amines, frequently resulting in full conversion and excellent yields. nih.gov

The table below summarizes the synthesis of several N-substituted theobromine derivatives from the this compound intermediate using microwave irradiation, highlighting the efficiency of this method. nih.gov

Table 1: Microwave-Assisted Synthesis of Theobromine Derivatives

| Amine Reactant | Derivative | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| N-Benzylpiperidine | 3 | < 10 | 40-95 |

| Secondary Amines | 6-8 | < 10 | Good to Excellent |

This interactive table is based on data for analogous theophylline (B1681296) and theobromine derivatives synthesized under microwave conditions, demonstrating the general applicability and efficiency of the method. nih.gov

The protocol generally involves dissolving the this compound intermediate and the desired amine in a suitable solvent within a microwave vessel. The mixture is then subjected to microwave irradiation at a set power and temperature for a short duration. shd-pub.org.rs This process facilitates rapid and efficient coupling, allowing for the swift preparation of a multitude of derivatives for further study. nih.gov

Design Principles for Incorporating Novel Pharmacophores via the Bromine Linker

The molecular structure of this compound makes it an ideal scaffold for the principles of rational drug design, specifically through the incorporation of novel pharmacophores. A pharmacophore is a part of a molecule's structure that is responsible for its biological or pharmacological interaction with a target receptor or enzyme. The design of derivatives from this compound is centered on the strategic use of its three key components: the theobromine core, the propyl chain, and the terminal bromine atom.

The Bromine as a Reactive Handle: The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions. This reactivity is the cornerstone of its utility, allowing chemists to readily attach a wide variety of molecular fragments by forming a new covalent bond. This "handle" enables the straightforward introduction of diverse chemical moieties, each selected to potentially confer a specific biological activity. google.com

The Propyl Chain as a Spacer: The three-carbon propyl chain acts as a flexible linker or spacer. Its length and flexibility are crucial design elements that position the newly attached pharmacophore at a specific distance and orientation relative to the theobromine core. This spacing is critical for optimizing the interaction of the entire molecule with its biological target. google.comacs.org The linker can influence the binding affinity and selectivity of the derivative by ensuring that both the theobromine scaffold and the appended pharmacophore can engage with their respective binding sites simultaneously and effectively. google.com

Incorporation of Novel Pharmacophores: The primary design principle is to append pharmacophoric groups that can introduce, or enhance, a desired biological effect. By reacting this compound with different nucleophiles, a wide range of functionalities can be incorporated:

Targeting Specific Enzymes: In the development of acetylcholinesterase (AChE) inhibitors for conditions like Alzheimer's disease, various amine-containing groups (such as N-benzylpiperidine) are attached. These groups are designed to interact with specific sites on the AChE enzyme, while the theobromine core may interact with other regions, leading to potent and selective inhibition. nih.gov

Creating Fluorescent Probes: A fluorophore can be attached to the propyl linker to create fluorescent ligands. These specialized derivatives are designed not for therapeutic effect, but as tools to visualize and study receptors in living cells. The theobromine portion ensures the probe binds to the target (e.g., adenosine (B11128) receptors), while the fluorescent tag allows for its detection using advanced microscopy techniques. acs.org

By systematically modifying the pharmacophore attached to the propyl linker, researchers can explore structure-activity relationships (SAR). This involves synthesizing a series of related compounds and evaluating how changes in the appended group affect biological activity, leading to the optimization of lead compounds for improved potency and selectivity. researchgate.net

Applications of 1 3 Bromopropyl Theobromine As a Chemical Probe and Building Block in Research

Development of Conjugates for Proteomics Research Methodologies

In the field of proteomics, which involves the large-scale study of proteins, chemical probes are indispensable for identifying and characterizing protein function and interactions. 1-(3-Bromopropyl)theobromine is classified as a biochemical for proteomics research, primarily due to its utility as a reactive intermediate for constructing more complex molecular probes. scbt.com

The core principle behind its application lies in its bifunctional nature. The theobromine (B1682246) portion can serve as a recognition element or a stable scaffold, while the terminal bromine on the propyl chain provides a reactive site for conjugation. This electrophilic handle can readily react with nucleophilic groups (such as thiols on cysteine residues or amines on lysine (B10760008) residues) present in peptides, proteins, or other probe components.

This synthetic versatility allows for the development of various conjugates for proteomics methodologies, such as:

Affinity-Based Probes: By attaching an affinity tag (like biotin) to this compound, researchers can create probes for activity-based protein profiling (ABPP). This technique is used to visualize and quantify the activities of specific enzyme families within complex biological samples. nih.gov

Crosslinking Agents: The compound can be incorporated into larger molecules designed to trap and identify protein-protein interactions. The bromopropyl group allows for the covalent linkage of the probe to its target protein.

While specific, published examples detailing the synthesis of a proteomics conjugate starting directly from this compound are not extensively documented in primary literature, its role is analogous to other reactive xanthine (B1682287) derivatives used to build chemical probes for studying biological systems. mdpi.com The synthesis strategy generally involves the reaction of the bromopropyl intermediate with a molecule bearing a nucleophilic functional group, leading to the formation of a stable thioether or amine linkage. nih.gov

Synthesis of Labeled Biochemical Tools, Including Custom Antibody Labeling

The ability to attach specific labels to biomolecules is fundamental for their detection and quantification in a wide range of biological assays. This compound serves as a valuable reagent for these applications, particularly in the synthesis of labeled biochemicals and the custom labeling of antibodies. biosynth.com

Custom antibody conjugation involves covalently attaching a label—such as a fluorescent dye, an enzyme, or biotin—to an antibody, enabling its use in techniques like flow cytometry, immunohistochemistry, and ELISA. prima-sci.comcreative-diagnostics.com The process requires robust and efficient chemical reactions to create a stable link between the antibody and the label without compromising the antibody's binding affinity. cellsignal.com

The 3-bromopropyl group of this compound is an effective electrophilic linker for this purpose. It can react with nucleophilic functional groups on an antibody's surface, such as the amine groups of lysine residues, to form a stable covalent bond. This reaction allows the theobromine moiety itself to be attached as a label, or it can serve as the linker to attach other functional molecules. Commercial suppliers offer services for custom antibody labeling using reagents like this compound, highlighting its practical application in creating bespoke research tools. biosynth.com

The synthesis of other labeled biochemical tools follows a similar principle. The bromopropyl group enables the conjugation of the theobromine scaffold to a variety of functional tags.

Table 1: Common Labels Used in Custom Antibody Conjugation This table lists common types of labels that can be conjugated to antibodies. This compound provides a chemical handle to attach a theobromine-based moiety or other functionalities to an antibody.

Data sourced from multiple custom antibody service providers. prima-sci.comcreative-diagnostics.comthermofisher.com

Creation of Fluorescent Probes for Receptor Studies and Imaging (Contextual with xanthine derivatives)

Fluorescent probes are powerful tools for visualizing and studying cellular components and processes in real-time. nih.gov In the study of G-protein-coupled receptors (GPCRs), such as the adenosine (B11128) receptors (A₁, A₂A, A₂B, and A₃), fluorescent ligands have become essential for characterizing receptor pharmacology and localization. nih.govnottingham.ac.uk Xanthine derivatives, due to their inherent affinity for adenosine receptors, are a prominent scaffold for designing such probes. mdpi.comnih.gov

The general design of a fluorescent probe for an adenosine receptor involves three key components:

A Pharmacophore: The portion of the molecule that binds to the receptor. In this context, the xanthine core (like theobromine or theophylline) serves this role.

A Linker/Spacer: A chemical chain that connects the pharmacophore to the fluorophore. This linker must be of appropriate length and composition to avoid interfering with receptor binding.

A Fluorophore: A molecule that emits light upon excitation, allowing for detection and imaging.

This compound is an ideal starting material or intermediate for synthesizing these probes. The theobromine core acts as the pharmacophore, and the 3-bromopropyl group functions as a built-in linker. The terminal bromine is a reactive site for attaching a fluorophore that has been functionalized with a nucleophile (e.g., an amine or thiol). This synthetic strategy allows for the modular creation of a wide array of fluorescent probes.

Table 2: Research Findings on Xanthine-Based Fluorescent Probes for Adenosine Receptors This table summarizes examples of fluorescent probes developed from xanthine scaffolds for studying adenosine receptors (ARs). These examples demonstrate the general principle where a compound like this compound could serve as a key synthetic intermediate.

Data sourced from reviews and research articles on adenosine receptor probes. mdpi.comnih.govacs.orgacs.org

Structure Activity Relationship Sar Investigations of 1 3 Bromopropyl Theobromine Derived Compounds

Influence of Alkyl Linker Length and Heteroatom Substitution on Biological Efficacy

The alkyl chain originating from the N1-position of the theobromine (B1682246) core serves as a crucial linker to which various terminal functional groups can be attached. The length and composition of this linker have been shown to significantly impact the biological efficacy of the resulting derivatives, particularly as enzyme inhibitors.

Research involving the synthesis of a series of N1-substituted theobromine derivatives, created by reacting theobromine with various dibromoalkanes (with carbon chains of n=3, 5, 6, 7, 8), has demonstrated a clear structure-activity relationship. nih.govrsc.org For certain classes of these compounds, such as those terminating with an N-methylpiperazine group, an inverse relationship was observed between the length of the hydrocarbon linker and inhibitory potency against acetylcholinesterase (AChE). For the corresponding theophylline (B1681296) derivatives, the inhibitory potency decreased as the linker length increased from n=6 to n=8. nih.gov This suggests that an optimal chain length is required to correctly position the terminal functional group within the active or allosteric site of the target enzyme.

Furthermore, the introduction of heteroatoms into the linker and the nature of the terminal cyclic amine have profound effects on activity. The most potent AChE inhibitors in one major study were derivatives that featured an alkylamino linker attached to a cyclic tertiary amine, such as piperidine (B6355638) or pyrrolidine (B122466). nih.gov The replacement of a simple hydrocarbon chain with a structure incorporating heteroatoms (e.g., a C5–NH–C2 linker) was found to be highly important for biological activity. nih.gov This highlights that the linker is not merely a spacer but an active contributor to the molecule's interaction with its biological target, with heteroatoms potentially forming key hydrogen bonds or other electrostatic interactions.

Differential Effects of Substituents at the N1 Position on Receptor Binding and Enzyme Inhibition

The substituent attached to the N1-position of the theobromine molecule is a primary determinant of the derivative's potency and selectivity as an inhibitor of enzymes like acetylcholinesterase (AChE). Theobromine derivatives are synthesized by first reacting the parent molecule with a dibromoalkane to produce an N1-alkylbrominated intermediate, such as 1-(3-bromopropyl)theobromine. nih.govrsc.org This intermediate is then reacted with various amines to yield the final compounds.

Studies have shown that attaching a linker with a terminal cyclic tertiary amine at the N1 position significantly enhances the potency of AChE inhibition. nih.gov Specifically, theobromine derivatives featuring a piperidine ring (compound 28) or a pyrrolidine ring (compound 30) at the end of the N1-alkylamino linker displayed exceptionally high inhibitory activity, with IC₅₀ values in the low nanomolar range for both electric eel (EeAChE) and human (hAChE) forms of the enzyme. nih.gov

The table below presents the IC₅₀ values for the most potent N1-substituted theobromine derivatives against AChE.

| Compound | Terminal Group at N1-Linker | IC₅₀ EeAChE (nM) | IC₅₀ hAChE (nM) |

|---|---|---|---|

| 28 | Piperidine | 14 | 62 |

| 30 | Pyrrolidine | 13 | 93 |

| 29 | (Structure with Pyrrolidine) | 19 | 620 |

| 27 | Pyrrolidine (C8 linker) | 82 | 1050 |

Data sourced from a study on novel acetylcholinesterase inhibitors. nih.gov

Kinetic studies of the most potent compound, derivative 28, revealed a mixed-type inhibition mechanism. nih.govrsc.org This indicates that the molecule interacts with the AChE enzyme at more than one site. Molecular docking studies support this, suggesting that the terminal piperidinium (B107235) group of the N1-substituent binds to the catalytic active site (CAS) of the enzyme, while the theobromine (xanthine) core interacts with the peripheral anionic site (PAS). nih.govrsc.org This dual binding capability explains the high potency of these N1-substituted derivatives.

Comparative Pharmacological Profiles of Novel Theobromine Derivatives versus Parent Methylxanthines

The parent methylxanthines—theobromine, caffeine (B1668208), and theophylline—exhibit distinct pharmacological profiles, primarily acting as antagonists of adenosine (B11128) receptors. researchgate.net However, their potency and selectivity differ significantly. Theobromine is generally a much weaker antagonist at adenosine A₁ and A₂ₐ receptors compared to caffeine and theophylline. nih.govnih.govresearchgate.net This is reflected in their respective IC₅₀ values for receptor blockade, where theobromine's value is often orders of magnitude higher. nih.govnih.gov

The table below compares the affinity of parent methylxanthines for adenosine receptors.

| Compound | Adenosine A₁ Receptor Affinity (Kᵢ or IC₅₀, µM) | Adenosine A₂ₐ Receptor Affinity (Kᵢ or IC₅₀, µM) |

|---|---|---|

| Theophylline | 6.77 | 6.7 |

| Caffeine | 10.7 | 9.56 |

| Theobromine | 105 (rat) | >250 (rat) |

Data compiled from studies on adenosine receptor antagonists. nih.gov

While theobromine itself is a weak adenosine antagonist, its synthetic derivatives, particularly those substituted at the N1 position, can be transformed into highly potent and selective inhibitors of other targets, such as acetylcholinesterase. nih.gov Remarkably, these novel N1-substituted theobromine derivatives often exhibit superior activity compared to their corresponding theophylline analogues. nih.gov For instance, theobromine derivative 30 was found to be 3.5 times more potent as an AChE inhibitor than a previously reported, analogous theophylline derivative. nih.gov

This demonstrates a significant shift in the pharmacological profile. The derivatization of theobromine at the N1 position effectively redirects its biological activity away from weak adenosine receptor antagonism towards potent and selective enzyme inhibition. While the parent compound, theobromine, shows lower activity in the central nervous system compared to caffeine, these novel derivatives are being developed as promising lead compounds for targeting neurodegenerative diseases due to their potent AChE inhibition. nih.govnih.gov

Pharmacological and Biological Evaluation of Theobromine Derivatives Synthesized Via 1 3 Bromopropyl Theobromine

Neuropharmacological Modulations

The exploration of theobromine (B1682246) derivatives has yielded promising candidates for modulating critical pathways in the central nervous system, particularly those related to the cholinergic system.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity

A series of novel semisynthetic theobromine derivatives has been developed and evaluated for their ability to inhibit cholinesterase enzymes. nih.govnih.gov The synthesis strategy involved reacting theobromine with dibromoalkanes (including 1,3-dibromopropane (B121459), a precursor route to 1-(3-bromopropyl)theobromine), followed by reaction with various amines. nih.govnih.gov

The resulting compounds demonstrated potent and selective inhibitory activity against acetylcholinesterase (AChE). nih.govrsc.org Several derivatives exhibited IC50 values in the low nanomolar range for both electric eel AChE (EeAChE) and human AChE (hAChE). nih.govnih.gov Notably, these derivatives were highly selective, showing no significant inhibitory effects on human butyrylcholinesterase (hBChE) at concentrations below 10 μM. nih.gov Kinetic studies of the most active compounds revealed a mixed-type inhibition mechanism, indicating that the molecules interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.govrsc.org

| Compound | Target Enzyme | IC50 Value | Citation(s) |

| 21 | EeAChE | 44 nM | nih.gov |

| hAChE | 79 nM | nih.gov | |

| 28 | EeAChE | 28 nM | nih.gov |

| hAChE | 42 nM | nih.gov | |

| 30 | EeAChE | 35 nM | nih.gov |

| hAChE | 59 nM | nih.gov | |

| 65 | AChE | 0.089 µM | mdpi.com |

| 69 | AChE | 0.121 µM | mdpi.com |

Adenosine (B11128) Receptor Antagonism and Selectivity Profiling (A1, A2A, A3)

The parent compound, theobromine, is known to act as a non-selective antagonist of adenosine receptors, which is a common characteristic of methylxanthines. nih.govmdpi.com Theobromine affects synaptic transmission and plasticity primarily through the antagonism of A1 and A2A adenosine receptors. nih.govnih.govmdpi.com It has been shown to modulate synaptic transmission via A1 receptors and synaptic plasticity by acting as an A2A receptor antagonist. nih.gov While this activity in the parent molecule provides a rationale for neurological investigation, detailed studies on the specific binding affinities and selectivity profiles (A1, A2A, A3) of theobromine derivatives synthesized via this compound are not extensively covered in the available research.

Implications for Neurodegenerative Disease Research and Cholinergic System Enhancement

The potent and selective inhibition of AChE by these theobromine derivatives has significant implications for neurodegenerative disease research, particularly for Alzheimer's disease. nih.govnih.gov The "cholinergic hypothesis" of Alzheimer's posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine (B1216132). nih.govnih.gov A primary therapeutic strategy is the use of AChE inhibitors to increase the levels of acetylcholine in the brain. nih.gov

The demonstration that these novel xanthine (B1682287) analogues act as potent and selective AChE inhibitors makes them promising lead compounds for the development of new, effective drugs for dementia and other neurodegenerative conditions. nih.govnih.govrsc.org Their ability to interact with the PAS of AChE is also of interest, as this site is implicated in the aggregation of the amyloid-β peptide, a key pathological hallmark of Alzheimer's disease. nih.gov

Anticancer Potential and Molecular Targeting

In the field of oncology, theobromine derivatives have been designed and synthesized to target specific molecular pathways involved in tumor growth and proliferation, showing considerable promise as anticancer agents.

Epidermal Growth Factor Receptor (EGFR) Inhibition

A number of semisynthetic theobromine derivatives have been specifically designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy due to its role in angiogenesis and cancer cell growth. mdpi.complos.org These derivatives have demonstrated potent inhibitory activity against both wild-type EGFR (EGFR-WT) and its mutant forms, such as EGFR-T790M. nih.govmdpi.com In vitro enzymatic assays have confirmed this inhibition, with several compounds displaying IC50 values in the low nanomolar range, comparable to the established EGFR inhibitor, Erlotinib. mdpi.comacs.org

| Derivative Name | Target | IC50 Value (nM) | Citation(s) |

| Compound XI | EGFR | 17.23 | mdpi.comnih.gov |

| T-1-MTA | EGFR | 22.89 | plos.org |

| T-1-PCPA | EGFR-WT | 25.35 | researchgate.net |

| T-2-PNPA | EGFR-WT | 7.05 | mdpi.com |

| EGFR-T790M | 126.20 | mdpi.com | |

| T-1-PMPA | EGFR-WT | 86 | acs.org |

| EGFR-T790M | 561 | acs.org |

Cytotoxicity Mechanisms in Malignant Cell Lines

The EGFR inhibitory activity of these theobromine derivatives translates into significant cytotoxic effects against various human cancer cell lines. mdpi.comnih.gov Studies have documented their efficacy against non-small cell lung cancer (A549), colorectal carcinoma (HCT-116), liver hepatocellular carcinoma (HepG2), and breast adenocarcinoma (MCF-7) cell lines, with IC50 values in the micromolar range. mdpi.complos.orgacs.orgnih.gov

The primary mechanism underlying this cytotoxicity is the induction of apoptosis, or programmed cell death. plos.orgsemanticscholar.org Flow cytometry analysis of cancer cells treated with these derivatives showed a significant increase in both early and late-stage apoptosis. mdpi.complos.org In some cases, the cytotoxic mechanism also involves cell cycle arrest; for instance, one derivative was found to arrest the growth of A549 lung cancer cells at the G2/M phase of the cell cycle. mdpi.comnih.gov

| Derivative Name | Cell Line | IC50 Value (µM) | Citation(s) |

| Compound XI | A549 | 21.99 | mdpi.comnih.gov |

| HCT-116 | 22.02 | mdpi.comnih.gov | |

| T-1-MTA | A549 | 22.49 | plos.org |

| HCT-116 | 24.97 | plos.org | |

| T-1-PCPA | A549 | 31.74 | researchgate.net |

| HCT-116 | 20.40 | researchgate.net | |

| T-1-PMPA | HepG2 | 3.51 | acs.orgnih.gov |

| MCF-7 | 4.13 | acs.orgnih.gov | |

| Compound 15a | HepG2 | 0.76 | nih.gov |

| MCF-7 | 1.08 | nih.gov | |

| Compound 15b | HepG2 | 0.78 | nih.gov |

| MCF-7 | 0.65 | nih.gov |

Antiangiogenic Properties and Tumor Microenvironment Modulation

Theobromine and its derivatives, which can be synthesized from precursors such as this compound, have demonstrated notable antiangiogenic properties. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Theobromine itself has been shown to suppress vascular endothelial growth factor (VEGF) in both ovarian and lung cancers, indicating its potential to interfere with the signaling that promotes new blood vessel formation.

Building on this scaffold, semi-synthetic derivatives have been designed to target key proteins involved in angiogenesis signaling pathways, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). Inhibition of these receptors can disrupt the tumor microenvironment by hindering the development of a blood supply essential for tumor survival and expansion.

One such derivative, an (m-tolyl)acetamide theobromine compound referred to as T-1-MTA, was specifically designed as an antiangiogenic agent targeting EGFR. In vitro studies demonstrated its potent inhibitory activity against the EGFR protein. Furthermore, this compound exhibited significant cytotoxic effects against A549 (lung carcinoma) and HCT-116 (colorectal carcinoma) cancer cell lines. Flow cytometry analysis revealed that T-1-MTA induced a substantial increase in both early and late apoptosis in A549 cells, highlighting its ability to trigger programmed cell death in cancer cells.

Another series of derivatives was developed to target VEGFR-2, a primary mediator of VEGF-driven angiogenesis. One compound from this series, designated 15a, displayed potent inhibition of VEGFR-2 and showed significant cytotoxicity against HepG2 (liver carcinoma) and MCF-7 (breast adenocarcinoma) cell lines. Further investigation showed that compound 15a induced apoptosis in HepG2 cells by upregulating caspase-3 and caspase-9 levels and also inhibited the migration and wound-healing ability of these cancer cells.

Table 1: Inhibitory and Cytotoxic Activity of Selected Theobromine Derivatives

| Compound | Target | Cancer Cell Line | IC₅₀ Value |

|---|---|---|---|

| T-1-MTA | EGFR | - | 22.89 nM |

| A549 (Lung) | 22.49 µM | ||

| HCT-116 (Colon) | 24.97 µM | ||

| Derivative 15a | VEGFR-2 | - | 0.239 µM |

| HepG2 (Liver) | 0.76 µM | ||

| MCF-7 (Breast) | 1.08 µM |

Other Investigated Bioactivities Derived from Theobromine Scaffold

Phosphodiesterase Inhibition (as a general methylxanthine property influencing derivative design)

Theobromine, as a member of the methylxanthine class of compounds, functions as a competitive non-selective phosphodiesterase (PDE) inhibitor. PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers in various cellular signaling pathways. By inhibiting PDEs, theobromine increases intracellular concentrations of cAMP, leading to a range of physiological effects. This mechanism is a foundational property of the theobromine scaffold and influences the design of new derivatives for various therapeutic targets.

Research has shown that theobromine particularly inhibits PDE4, an enzyme isoform prevalent in inflammatory and immune cells. The inhibition of PDE4 in adipose tissue has been linked to the browning of white adipose tissue and the activation of brown adipose tissue, potentiating energy expenditure. This inherent PDE-inhibiting capacity is a key characteristic of the theobromine molecule that is leveraged in the development of novel derivatives with potentially enhanced or more specific inhibitory profiles. The general mechanism involves blocking adenosine receptors and inhibiting phosphodiesterases, which can influence moods and alertness and contribute to anti-inflammatory effects.

Anti-inflammatory Pathways and Reduction of Oxidative Stress

Derivatives originating from the theobromine scaffold have been investigated for their anti-inflammatory and antioxidant properties. Theobromine itself has been shown to possess anti-inflammatory capabilities, which are attributed in part to its ability to modulate key inflammatory pathways. Studies have demonstrated that theobromine can suppress the activation of nuclear factor-kappa B (NF-κB), a crucial transcription factor that regulates the expression of many pro-inflammatory genes. This leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

In addition to its anti-inflammatory effects, theobromine exhibits antioxidant activity by reducing cellular oxidative stress. It can indirectly suppress the generation of reactive oxygen species (ROS) by inhibiting pathways like TLR4/NF-κB. Furthermore, theobromine administration has been shown to enhance the antioxidant capabilities of the glutathione (B108866) system. It was observed to restore the expression of Gpx1 (glutathione peroxidase 1), an enzyme that protects against oxidative damage, during nicotine (B1678760) withdrawal in mice. Theobromine also reversed the decreased expression of Idh1 and G6pdx, genes involved in producing NADPH, which is essential for regenerating the antioxidant glutathione. These dual anti-inflammatory and antioxidant actions make the theobromine scaffold a promising basis for developing compounds to manage conditions associated with inflammation and oxidative damage.

Antimicrobial Spectrum and Efficacy against Pathogenic Microorganisms

The theobromine scaffold has been the basis for evaluating antimicrobial activity, particularly against oral pathogens responsible for dental caries. In vitro studies have demonstrated that theobromine exhibits significant antimicrobial effects against several cariogenic bacteria.

An investigation comparing a theobromine-containing, non-fluoridated toothpaste to commercially available fluoridated children's toothpastes found that the theobromine formulation showed a greater zone of inhibition against Streptococcus mutans, Lactobacillus acidophilus, and Enterococcus faecalis. These bacteria are all implicated in the development of dental caries. The effect against Candida albicans, an opportunistic pathogenic yeast, was found to be neutral. Another study confirmed the antimicrobial activity of theobromine against S. mutans and also noted its effect against Actinomyces naeslundii, another bacterium associated with caries. The antimicrobial efficacy of theobromine against these microbes was found to be similar to that of sodium fluoride.

Table 2: Antimicrobial Efficacy of Theobromine against Oral Pathogens

| Pathogenic Microorganism | Activity | Finding |

|---|---|---|

| Streptococcus mutans | Antimicrobial | Showed a greater zone of inhibition compared to fluoridated toothpastes. |

| Lactobacillus acidophilus | Antimicrobial | Showed a greater zone of inhibition compared to fluoridated toothpastes. |

| Enterococcus faecalis | Antimicrobial | Showed a greater zone of inhibition compared to fluoridated toothpastes. |

| Actinomyces naeslundii | Antimicrobial | Activity was found to be similar to sodium fluoride. |

| Candida albicans | Neutral | No significant antimicrobial effect was observed. |

Computational Chemistry and in Silico Modeling for 1 3 Bromopropyl Theobromine Derivatives

Molecular Docking Analysis of Ligand-Protein Interactions and Binding Site Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is crucial for understanding the interactions between a ligand, such as a 1-(3-Bromopropyl)theobromine derivative, and its protein target.

In recent studies, molecular docking simulations have been extensively used to investigate the binding of novel semi-synthetic theobromine (B1682246) derivatives to the active sites of key protein targets in cancer, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). For instance, a study on a series of theobromine derivatives revealed that compounds could effectively bind to the active site of VEGFR-2. nih.gov The analysis of one potent derivative, compound 7g, highlighted its ability to form crucial hydrogen bonds and hydrophobic interactions within the VEGFR-2 binding pocket, which is essential for its inhibitory activity. nih.gov

Similarly, another theobromine derivative, T-1-PMPA, was designed and evaluated as a potential EGFR inhibitor. nih.gov Molecular docking studies for T-1-PMPA suggested strong binding affinity and inhibitory potential against both wild-type EGFR and its mutant forms. nih.gov These in silico predictions are instrumental in prioritizing compounds for synthesis and further biological evaluation.

Below is a table summarizing the results of molecular docking analyses for representative theobromine derivatives.

| Compound ID | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Compound 7g | VEGFR-2 | Not explicitly stated in search results | Amino acids in the active site |

| T-1-PMPA | EGFR | Not explicitly stated in search results | Amino acids in the adenine (B156593) binding pocket |

| Compound 5b | VEGFR-2 | Not explicitly stated in search results | Amino acids in the active site |

| Compound 15 | VEGFR-2 | Not explicitly stated in search results | Amino acids in the active site |

Molecular Dynamics Simulations for Conformational Stability and Binding Affinity Assessment

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. This technique is used to assess the conformational stability of the complex and to refine the binding affinity predictions obtained from molecular docking.

For several potent theobromine derivatives, MD simulations have been performed to validate the stability of the ligand-protein interactions predicted by docking studies. nih.govnih.gov For example, 200-nanosecond MD simulations were conducted for compound 7g in complex with VEGFR-2, which confirmed the stability of the interaction. nih.gov Similarly, MD simulations for another potent compound, 5b, also demonstrated a stable binding mode within the VEGFR-2 active site. nih.govtandfonline.com These simulations often reveal that the key interactions observed in the initial docking pose are maintained throughout the simulation, providing greater confidence in the predicted binding mode.

The binding free energy of the ligand-protein complex can also be calculated from MD simulation trajectories using methods like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) approach. These calculations offer a more accurate estimation of the binding affinity. For the theobromine derivative T-1-PMPA, MM-GBSA analysis was employed to further verify its binding and inhibitory properties against the EGFR protein. nih.gov

The following table presents a summary of molecular dynamics simulation findings for various theobromine derivatives.

| Compound ID | Protein Target | Simulation Duration (ns) | Key Findings |

| Compound 7g | VEGFR-2 | Not explicitly stated in search results | Confirmed stability of the VEGFR-2/compound 7g complex |

| Compound 5b | VEGFR-2 | 200 | Revealed the compound's binding affinity with VEGFR-2 |

| T-1-PMPA | EGFR | 200 | Verified the binding and inhibitory properties of T-1-PMPA |

| Compound 15 | VEGFR-2 | Not explicitly stated in search results | Validated the potential of compound 15 to be a VEGFR-2 inhibitor |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and other molecular properties of compounds. These calculations provide insights into the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding a molecule's reactivity.

DFT studies have been conducted on theobromine and its derivatives to gain a deeper understanding of their chemical behavior. researchgate.net For instance, DFT calculations were used to validate the three-dimensional structure and reactivity of the theobromine derivative T-1-PMPA. nih.gov The analysis of electrostatic potential, global reactive indices, and the total density of states from these calculations can help in explaining the observed biological activity and in designing more potent analogs. nih.gov Furthermore, DFT calculations have been utilized to comprehend the distribution of electrical charge within another derivative, compound 15, and to predict its bonding characteristics with the VEGFR-2 target. stthomas.edu

A summary of the applications of quantum chemical calculations for theobromine derivatives is provided in the table below.

| Compound ID | Computational Method | Key Parameters Calculated | Insights Gained |

| Theobromine | DFT (B3LYP/6-31G*) | HOMO/LUMO gap, dipole moment, electrophilicity | Understanding of pharmacological properties |

| T-1-PMPA | DFT | Electrostatic potential, global reactive indices, total density of states | Validation of 3D structure and reactivity |

| Compound 15 | DFT | Electrical charge distribution | Prediction of bonding to VEGFR-2 |

In Silico Pharmacokinetic and Pharmacodynamic (ADMET) Predictions for Lead Optimization

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in the early stages of drug discovery. These computational models are used to forecast the pharmacokinetic and toxicological properties of a compound, helping to identify potential liabilities and guide lead optimization.

For several novel theobromine derivatives, ADMET profiling has been performed to assess their drug-likeness and potential for further development. nih.govtandfonline.com For the potent VEGFR-2 inhibitor, compound 7g, ADME and toxicity profiling indicated its potential suitability as a drug candidate. nih.gov Similarly, computational ADMET studies for compound 5b suggested its high potential for drug development. tandfonline.com In the case of the EGFR inhibitor T-1-PMPA, in silico ADMET predictions indicated its safety and general drug-likeness, with favorable properties such as good aqueous solubility and moderate intestinal absorption. nih.gov

The table below summarizes the in silico ADMET predictions for representative theobromine derivatives.

| Compound ID | Predicted Property | Result | Implication for Drug Development |

| Compound 7g | ADME & Toxicity Profile | Suitable | Potential as a drug candidate |

| Compound 5b | ADMET Profile | High potential | Favorable for drug development |

| T-1-PMPA | Aqueous Solubility | Good | Favorable for absorption |

| T-1-PMPA | Intestinal Absorption | Moderate | Acceptable bioavailability predicted |

| T-1-PMPA | Blood-Brain Barrier Penetration | Minimal | Reduced potential for CNS side effects |

| T-1-PMPA | Hepatotoxicity | Non-hepatotoxic | Predicted to be safe for the liver |

| T-1-PMPA | CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

Analytical and Characterization Methodologies for 1 3 Bromopropyl Theobromine and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal confirmation of the elemental composition of 1-(3-Bromopropyl)theobromine. Unlike standard mass spectrometry, HRMS provides mass measurements with high accuracy (typically within 5 ppm), which allows for the determination of a unique molecular formula.

For this compound, the molecular formula is C₁₀H₁₃BrN₄O₂. scbt.comanexib.com HRMS analysis, often using techniques like electrospray ionization (ESI), would measure the mass of the protonated molecule ([M+H]⁺). The presence of bromine is readily identifiable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). This results in two prominent peaks in the mass spectrum for any bromine-containing ion, separated by approximately 2 Daltons, which serves as a clear diagnostic marker.

Purity assessment by HRMS involves scanning for potential impurities and degradation products. The high mass accuracy allows for the identification of by-products from its synthesis, such as unreacted theobromine (B1682246) or molecules with alternative alkyl chain modifications.

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [M(⁷⁹Br)+H]⁺ | C₁₀H₁₄⁷⁹BrN₄O₂⁺ | 301.0349 |

This interactive table provides the calculated exact masses for the two major isotopic forms of the protonated molecule, which are the primary targets for HRMS confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (1D and 2D experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound. biosynth.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for a comprehensive analysis.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would show signals corresponding to the protons of the core theobromine structure as well as the newly introduced 3-bromopropyl chain. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

By comparing the spectra to that of the parent compound, theobromine, the attachment of the bromopropyl group at the N1 position can be confirmed. The key indicators are the appearance of three new signals corresponding to the propyl chain's methylene (B1212753) groups (-CH₂-) and the shifting of adjacent signals in the theobromine core.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| N-CH₂ (Propyl C1') | ~4.2-4.4 | Triplet (t) | 2H |

| C-CH₂-C (Propyl C2') | ~2.2-2.4 | Multiplet (m) | 2H |

| CH₂-Br (Propyl C3') | ~3.5-3.7 | Triplet (t) | 2H |

| N-CH₃ (Theobromine C10) | ~3.3-3.5 | Singlet (s) | 3H |

| N-CH₃ (Theobromine C11) | ~3.8-4.0 | Singlet (s) | 3H |

This interactive table outlines the expected signals in the ¹H NMR spectrum, highlighting the new resonances from the 3-bromopropyl group.

2D NMR Experiments: To unambiguously assign all signals and confirm connectivity, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would show a clear correlation between the protons on C1', C2', and C3' of the propyl chain.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. A key correlation would be observed between the N-CH₂ protons of the propyl chain (at C1') and the C2 and C6 carbonyl carbons of the purine (B94841) ring, confirming the attachment point at the N1 position.

Advanced Chromatographic Techniques for Purity and Quantification (e.g., HPLC, UHPLC-HRMS)

Advanced chromatographic techniques are essential for determining the purity of this compound and for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common methods, prized for their efficiency, sensitivity, and specificity. srce.hr

These methods typically employ a reversed-phase column (such as a C18 column) where separation is based on polarity. nih.gov Due to the addition of the relatively nonpolar bromopropyl group, this compound is more lipophilic than its parent compound, theobromine. Consequently, it will have a longer retention time on a reversed-phase column under typical mobile phase conditions (e.g., a mixture of water and acetonitrile (B52724) or methanol). nih.govnih.gov

Detection is commonly performed using a Diode-Array Detector (DAD) or a UV detector, often set at a wavelength around 273 nm where the purine ring system exhibits strong absorbance. nih.gov For purity analysis, the peak area percentage of the main compound is calculated relative to the total area of all observed peaks in the chromatogram.

Table 3: Typical HPLC Method Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 20:80 v/v) |

| Flow Rate | 0.8 - 1.0 mL/min |

| Detection | UV/DAD at 273 nm |

This interactive table shows a representative set of starting conditions for an HPLC method, which would be optimized for the specific analysis of this compound.

Coupling UHPLC with HRMS (UHPLC-HRMS) provides the ultimate in sensitivity and specificity for quantification. researchgate.net This hyphenated technique combines the superior separation power of UHPLC with the precise mass identification of HRMS, allowing for the detection and quantification of the target compound at very low levels while simultaneously confirming its identity, making it a powerful tool for detailed analysis.

Ethical, Regulatory, and Future Research Directions for 1 3 Bromopropyl Theobromine

Controlled Substance Status in Various Jurisdictions and Associated Research Implications

Theobromine (B1682246), the parent compound of 1-(3-Bromopropyl)theobromine, is a naturally occurring xanthine (B1682287) alkaloid found in cocoa beans. nih.govnih.gov Xanthine derivatives, including theobromine and the widely consumed caffeine (B1668208), are known for their physiological effects, such as central nervous system stimulation. nih.govwikipedia.org

Despite its psychoactive properties, theobromine is not currently classified as a controlled substance in most major jurisdictions, including the United States and under United Nations conventions. wikipedia.orgusdoj.gov In the U.S., the Drug Enforcement Administration (DEA) maintains lists of scheduled substances, and theobromine is not included. usdoj.gov Similarly, it is not on the World Anti-Doping Agency's (WADA) list of prohibited substances for athletes. wada-ama.org The general legal status of caffeine, a closely related methylxanthine, is also unscheduled and largely unregulated globally. wikipedia.org

The unscheduled status of theobromine has significant implications for research involving its derivatives. Since this compound is a chemical modification of a non-controlled substance, it is also not a scheduled compound. This status generally simplifies the process of acquiring, storing, and conducting research with the compound, as it does not require the stringent licensing, record-keeping, and security measures mandated for controlled substances.

However, it is crucial for researchers to recognize that the regulatory landscape can change. A substance may be regulated as a "controlled substance analogue" if it is structurally and pharmacologically similar to a Schedule I or II substance and intended for human consumption. usdoj.gov While this is unlikely to apply to theobromine derivatives given the parent compound's status, researchers must remain aware of their national and institutional regulations. globalchemsdepot.comkemi.se

| Compound | Jurisdiction/Authority | Controlled Substance Status | Citation |

|---|---|---|---|

| Theobromine | United States (DEA) | Not a scheduled substance. | usdoj.gov |

| Caffeine | United States (DEA) / United Nations | Unscheduled. Legal for general use. | wikipedia.orgusdoj.gov |

| This compound | General | Not a scheduled substance (as a derivative of a non-controlled compound). | N/A |

Emerging Research Frontiers and Translational Potential of Theobromine Derivatives in Biomedicine

Theobromine and its synthetic derivatives are gaining significant attention for their therapeutic potential across various biomedical fields. nih.gov While theobromine itself has shown promise in areas such as cancer treatment and obesity management, recent research has focused on designing novel derivatives to enhance potency and target specificity. nih.govnih.gov

A primary area of investigation is oncology. Theobromine has been found to inhibit DNA synthesis in cancer cells and suppress angiogenesis, the formation of new blood vessels that tumors need to grow. mdpi.com Building on this, scientists have semi-synthesized new theobromine derivatives designed to inhibit specific molecular targets involved in cancer progression.

Key research findings include:

VEGFR-2 Inhibition : Several studies have designed and tested theobromine derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. nih.govtandfonline.comnih.gov One study identified a derivative, compound 15a, which showed high cytotoxicity against liver (HepG2) and breast (MCF-7) cancer cell lines and potent VEGFR-2 inhibitory activity. nih.govrsc.org This compound was also found to induce apoptosis (programmed cell death) in cancer cells. nih.gov

EGFR Inhibition : Other research has focused on designing theobromine derivatives to target the Epidermal Growth Factor Receptor (EGFR), another crucial protein in cancer cell growth. mdpi.comnih.gov A newly designed derivative demonstrated the potential to bind to both wild-type and mutant forms of EGFR, arrested cancer cell growth, and increased apoptosis. mdpi.com

The translational potential of these findings is significant. By targeting specific receptors like VEGFR-2 and EGFR, these novel theobromine derivatives could lead to the development of more selective and effective anticancer agents. nih.govmdpi.com Computational studies, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, have supported the drug-like potential of these compounds, suggesting they could be promising lead candidates for future drug development. tandfonline.comnih.gov Beyond cancer, theobromine's known effects on lipid profiles, inflammation, and blood pressure suggest its derivatives could also be explored for cardiovascular and metabolic diseases. nih.gov

| Theobromine Derivative Class/Compound | Primary Research Focus | Key Findings | Citation |

|---|---|---|---|

| VEGFR-2 Inhibitors (e.g., Compound 15a, Compound 7g) | Anti-cancer (Anti-angiogenesis) | Demonstrated potent inhibition of VEGFR-2 and significant cytotoxicity against cancer cell lines (MCF-7, HepG2). Induced apoptosis in cancer cells. | nih.govtandfonline.comrsc.org |

| EGFR Inhibitors (e.g., Compound XI) | Anti-cancer | Showed potent EGFR inhibition and cytotoxicity against lung (A549) and colon (HCT-116) cancer cells. Arrested cell growth at the G2/M phase. | mdpi.com |

| (m-tolyl)acetamide theobromine derivative (T-1-MTA) | Anti-cancer (Anti-angiogenesis) | Designed as a lead antiangiogenic compound targeting EGFR. In silico studies (molecular docking, ADMET analysis) indicated strong binding potential and favorable drug-likeness properties. | nih.gov |

Q & A

Q. What are the key synthetic routes for 1-(3-Bromopropyl)Theobromine in laboratory settings?

The synthesis typically involves alkylation of theobromine derivatives using bromopropylating agents. For example:

- Nucleophilic substitution : Reacting theobromine with 1,3-dibromopropane under reflux in methanol with triethylamine as a catalyst .

- Appel reaction : Using triphenylphosphine and N-bromosuccinimide (NBS) in dichloromethane to brominate hydroxypropyl precursors, followed by purification via column chromatography .

Q. Key considerations :

- Reaction temperature (e.g., ice-cooling for exothermic steps) .

- Catalyst selection (e.g., triethylamine for deprotonation) .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- NMR : H and C NMR confirm the bromopropyl chain attachment via shifts at δ ~3.5–4.0 ppm (CHBr) and δ ~160–170 ppm (carbonyl groups) .

- X-ray diffraction : Resolves crystal packing and hydrogen-bonding networks. For example, orthogonal crystal systems (space group P222) with unit cell parameters Å, Å, Å .

- Mass spectrometry : Molecular ion peaks at m/z 273.01 (CHBrN) validate purity .

Q. What safety protocols are critical when handling brominated derivatives like this compound?

- Hazards : Skin/eye irritation (H315, H319) and acute toxicity (H302) .

- Mitigation : Use PPE (gloves, goggles), work in fume hoods, and avoid inhalation .

- Storage : In airtight containers at 2–8°C, away from strong oxidizers .

Advanced Research Questions

Q. How does molecular conformation influence the reactivity of this compound?

Crystallographic studies reveal:

- β-sheet-like interactions : NH groups participate in intermolecular hydrogen bonds (N–H⋯O), stabilizing conformations with phi (φ) angles of -151.9° and psi (ψ) angles of 130.4° .

- Steric effects : The bromopropyl chain’s orientation affects nucleophilic attack sites. For instance, bulky substituents may hinder SN2 mechanisms, favoring elimination .

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?

Q. What side reactions occur during synthesis, and how are they minimized?

- Competing elimination : Formation of allylic bromides via dehydrohalogenation. Mitigated by:

- Lowering reaction temperatures .

- Using aprotic solvents (e.g., DCM) .

- Oxidation : Theobromine’s xanthine core may degrade under strong acidic conditions. Neutral pH and inert atmospheres (N) are recommended .

Methodological Comparison Table

| Synthetic Method | Conditions | Catalyst/Reagents | Key Challenges |

|---|---|---|---|

| Nucleophilic substitution | Reflux in methanol, 3 h | Triethylamine | Competing elimination |

| Appel reaction | Ice-cooling → RT, 16 h | NBS, triphenylphosphine | Exothermicity, byproduct removal |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.